Introduction: Unveiling the Potential of a Versatile Phenolic Compound
Introduction: Unveiling the Potential of a Versatile Phenolic Compound
An In-Depth Technical Guide to 4-Methylbenzene-1,3-diol for Advanced Research and Development
4-Methylbenzene-1,3-diol, more commonly known in scientific circles as 4-methylresorcinol or orcinol, is a substituted aromatic diol with a unique structural arrangement that confers a wide range of chemical reactivity and biological activity. While it may appear as a simple derivative of resorcinol, the strategic placement of a methyl group on the benzene ring significantly influences its electronic properties, steric hindrance, and lipophilicity. This guide provides an in-depth exploration of 4-methylbenzene-1,3-diol, moving beyond basic data to offer insights into its synthesis, mechanisms of action, and practical applications, particularly for professionals in drug development and chemical research. Our focus will be on the causality behind its properties and the robust methodologies required for its effective utilization.
Part 1: Core Chemical Identity and Structural Elucidation
The foundation of understanding any chemical entity lies in its precise identification and structure. 4-Methylbenzene-1,3-diol is a dihydroxy derivative of toluene, a structural feature that is the cornerstone of its chemical behavior.[1]
The molecule consists of a benzene ring with two hydroxyl (-OH) groups located at positions 1 and 3 (meta- to each other). A methyl (-CH3) group is attached at the 4-position. This substitution pattern is critical; the electron-donating nature of the hydroxyl and methyl groups activates the ring, making it highly susceptible to electrophilic substitution at the remaining open positions (2, 5, and 6). This high reactivity is a key feature exploited in various synthetic applications.
Table 1: Chemical Identifiers for 4-Methylbenzene-1,3-diol
| Identifier | Value |
| IUPAC Name | 4-methylbenzene-1,3-diol[1][2] |
| CAS Number | 496-73-1[1][3][4] |
| Synonyms | 4-Methylresorcinol, 2,4-Dihydroxytoluene, 4-Methyl-1,3-benzenediol[3] |
| Molecular Formula | C₇H₈O₂[1][3] |
| Molecular Weight | 124.14 g/mol [1][3] |
| SMILES | CC1=C(C=C(C=C1)O)O[1] |
| InChI Key | FNYDIAAMUCQQDE-UHFFFAOYSA-N[1][5] |
Part 2: Physicochemical and Toxicological Profile
A thorough grasp of a compound's physical properties and safety profile is non-negotiable for its application in a research setting. The data presented below are synthesized from multiple safety data sheets and chemical databases, ensuring a comprehensive overview.
Physicochemical Properties
The compound's properties, such as its solid-state nature and solubility, are dictated by the strong intermolecular hydrogen bonding afforded by the two hydroxyl groups.
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline solid or powder. Turns red on contact with air. | [1][6] |
| Melting Point | 104.0 to 108.0 °C | [1][5] |
| Boiling Point | ~290 °C | [6] |
| Solubility | Soluble in water, alcohol, and ether. | [6] |
| Specific Gravity | 1.2895 | [6] |
Toxicological Profile and Safe Handling
4-Methylbenzene-1,3-diol is classified as a hazardous substance, and adherence to strict safety protocols is mandatory. Its primary hazards include oral toxicity and severe irritation to the skin and eyes.[6][7][8]
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Acute Toxicity : Harmful if swallowed (Oral LD50, Rat: 844 mg/kg).[6][7][8]
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Irritation : Causes serious eye irritation and skin irritation.[6][9] May also cause respiratory tract irritation upon inhalation of dust.[6]
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Sensitivities : The compound is known to be sensitive to both light and air, which can lead to degradation and a change in color.[6][7][10]
Self-Validating Safety Protocol: When handling 4-methylbenzene-1,3-diol, a self-validating safety system must be in place. This includes:
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Engineering Controls : Always handle inside a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical splash goggles.[9]
-
Storage : Store in a tightly sealed container in a cool, dark, and dry place, away from incompatible materials like strong oxidizing agents, acid chlorides, and acid anhydrides.[6][7]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Part 3: Modern Synthesis Strategies
The synthesis of 4-methylbenzene-1,3-diol can be approached from several angles, ranging from classical methods to more modern, efficient catalytic strategies. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
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Hydroxylation of Toluene : This approach involves the direct introduction of hydroxyl groups onto the toluene ring. The primary challenge here is controlling the regioselectivity to achieve the desired 1,3-diol pattern, as other isomers are often formed. This typically requires strong oxidizing agents under acidic conditions.[1]
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Methylation of Resorcinol : A more controlled approach involves the direct methylation of resorcinol (benzene-1,3-diol). However, this can also lead to a mixture of products, including O-methylated byproducts.
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Catalytic C-H Functionalization : Modern synthetic chemistry increasingly relies on transition metal catalysis for precise and efficient bond formation. Palladium-based catalytic systems have proven effective for the synthesis of phenolic compounds like 4-methylbenzene-1,3-diol.[1] These reactions often proceed via a directed C-H activation mechanism, offering high selectivity and yield under milder conditions than classical methods.
-
Green Chemistry Approaches : In an industrial context, sustainability is paramount. Solvent-free, microwave-assisted synthesis represents a significant advancement.[1] This methodology drastically reduces reaction times and eliminates the need for volatile organic solvents, aligning with the principles of green chemistry.[1]
Part 4: Applications in Drug Development & Research
The unique structure of 4-methylbenzene-1,3-diol makes it a valuable scaffold and intermediate in medicinal chemistry.
Known Biological Activities
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Antioxidant Properties : The resorcinol moiety is a well-known structural motif for scavenging free radicals. The two hydroxyl groups can readily donate hydrogen atoms to neutralize reactive oxygen species, a mechanism central to its antioxidant effects. This property is leveraged in cosmetic and dermatological formulations.[1]
-
Antimicrobial Activity : Studies have demonstrated its efficacy against a spectrum of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[1] Its mechanism is believed to involve the disruption of essential enzymatic pathways in these microorganisms.[1]
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Anti-HIV Agent Precursor : One of the most significant applications in drug development is its use as a key starting material for the synthesis of (+)-cis-khellactone derivatives. These compounds are potent inhibitors of the HIV integrase enzyme, a critical component of the viral replication cycle.[1] The specific stereochemistry and functional groups of 4-methylbenzene-1,3-diol provide the necessary chemical handles to build the complex final molecule.
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Role of the Methyl Group : The methyl group is not merely a passive substituent. In drug design, introducing a methyl group can profoundly impact a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). It can enhance binding to a target protein through hydrophobic interactions or block metabolic pathways, thereby increasing the drug's half-life.[11]
Experimental Workflow: Evaluating Antimicrobial Efficacy
To translate theoretical knowledge into practice, a robust, self-validating protocol is essential. The following workflow details the determination of the Minimum Inhibitory Concentration (MIC) of 4-methylbenzene-1,3-diol against a target bacterium.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
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Preparation of Stock Solution : Accurately weigh 12.41 mg of 4-methylbenzene-1,3-diol and dissolve in 1 mL of dimethyl sulfoxide (DMSO) to create a 100 mM stock solution. Causality: DMSO is used as it is a standard solvent for water-insoluble compounds and is tolerated by most bacterial strains at low final concentrations.
-
Bacterial Culture : Inoculate Staphylococcus aureus (ATCC 29213) into sterile Mueller-Hinton Broth (MHB). Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard. Causality: The 0.5 McFarland standard ensures a consistent starting inoculum of approximately 1.5 x 10⁸ CFU/mL, which is critical for reproducible MIC results.
-
Serial Dilution : In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the prepared compound stock to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Controls :
-
Positive Control (Well 11) : Add 100 µL of MHB. This well will receive bacteria but no compound, and must show growth.
-
Negative Control (Well 12) : Add 100 µL of MHB. This well receives no bacteria and no compound, and must remain clear to validate the sterility of the medium.
-
-
Inoculation : Dilute the standardized bacterial culture from Step 2 in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis : The MIC is determined as the lowest concentration of 4-methylbenzene-1,3-diol (the first well from well 10 towards well 1) that shows no visible turbidity (bacterial growth). The positive control must be turbid and the negative control must be clear for the assay to be considered valid.
Conclusion
4-Methylbenzene-1,3-diol is far more than a simple aromatic compound; it is a highly functionalized and reactive molecule with proven utility and significant potential. Its value as a synthetic intermediate in the pharmaceutical industry, particularly for antiviral agents, is well-established. Furthermore, its intrinsic antioxidant and antimicrobial properties make it a compound of interest for ongoing research in cosmetics, food science, and material science. A comprehensive understanding of its chemical structure, reactivity, and safety profile, as outlined in this guide, is the first step for any researcher aiming to unlock its full potential.
References
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Aribo Biotechnology. (n.d.). CAS: 496-73-1 Name: 4-Methylbenzene-1,3-diol. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Benzenediol, 4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]
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Taylor & Francis. (n.d.). Methylbenzene – Knowledge and References. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylpentane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]
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